Calcium Channel Modulatory Activity
In a study evaluating voltage-dependent calcium elevation in PC12 cells, 4,5-dibromopyrrole-2-carboxylic acid reduced calcium elevation at concentrations exceeding 30 µM but did not eliminate calcium elevation at concentrations up to 1 mM [1]. In direct contrast, both 4-bromopyrrole-2-carboxylic acid and pyrrole-2-carboxylic acid exhibited no activity in this assay [1].
| Evidence Dimension | Reduction of voltage-dependent calcium elevation in PC12 cells |
|---|---|
| Target Compound Data | Reduced calcium elevation at concentrations >30 µM; did not fully eliminate elevation at concentrations up to 1 mM |
| Comparator Or Baseline | 4-Bromopyrrole-2-carboxylic acid: no activity; Pyrrole-2-carboxylic acid: no activity |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | PC12 cells; depolarization-induced calcium elevation; concentrations tested up to 1 mM |
Why This Matters
This demonstrates that the 4,5-dibromo substitution pattern is essential for calcium channel modulatory activity, making DBPA the only viable tool compound in this class for calcium signaling studies.
- [1] Bickmeyer, U., et al. Brominated pyrrole alkaloids from marine Agelas sponges reduce depolarization-induced cellular calcium elevation. Toxicon 2004, 44(1), 45-51. View Source
